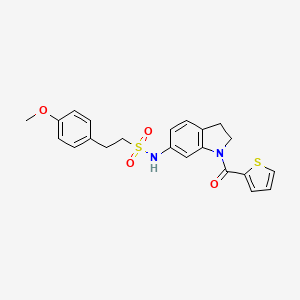
2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to a class of compounds known as sulfonamides, which have been widely studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes, leading to the inhibition of various cellular processes such as cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in intraocular pressure, which is beneficial for the treatment of glaucoma. Additionally, it has been shown to exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide in lab experiments is its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes and anticancer activity against various cancer cell lines. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to evaluate its pharmacokinetics and toxicity in vivo. Furthermore, the development of analogs of this compound may lead to the discovery of more potent and selective inhibitors of various enzymes and anticancer agents. Overall, the research on 2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide has the potential to lead to the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, which is a target for the treatment of glaucoma, epilepsy, and other neurological disorders. Additionally, it has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-28-19-8-4-16(5-9-19)11-14-30(26,27)23-18-7-6-17-10-12-24(20(17)15-18)22(25)21-3-2-13-29-21/h2-9,13,15,23H,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEWPDCMJWSNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202424.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3202426.png)
![N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202437.png)
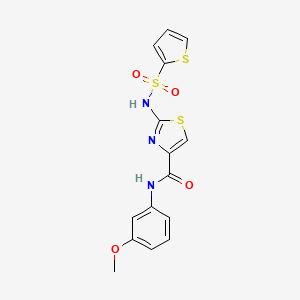
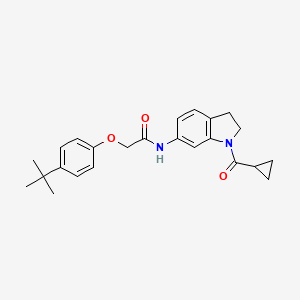
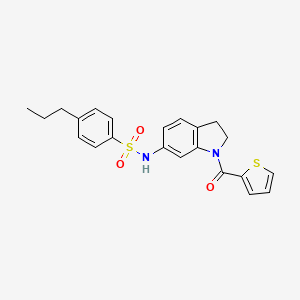
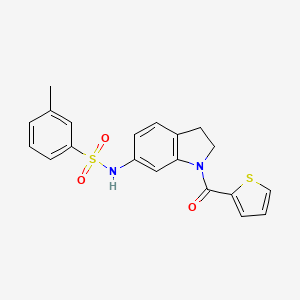
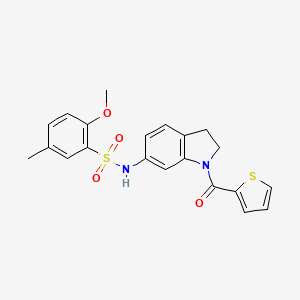

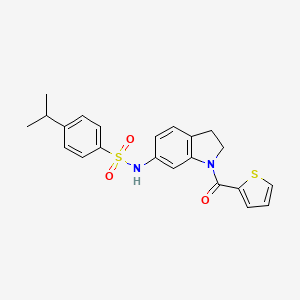
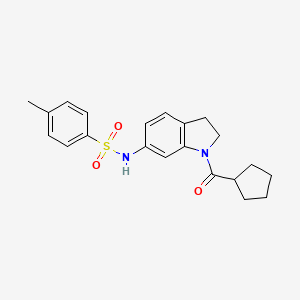
![N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202510.png)
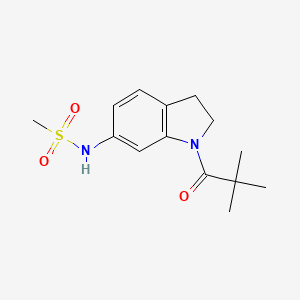
![N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202534.png)